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Compound of Interest

Compound Name: Lamivudine salicylate

Cat. No.: B7908371

A comprehensive analysis of the in-vitro dissolution behavior of various Lamivudine oral solid
dosage forms is presented for researchers, scientists, and drug development professionals.
This guide synthesizes experimental data from multiple studies to provide an objective
comparison of innovator and generic Lamivudine formulations.

Note on "Lamivudine Salicylate": The following data pertains to Lamivudine. No significant
body of research on the dissolution profile of "Lamivudine salicylate" was identified. It is
presumed the query intended to investigate the widely formulated and studied Lamivudine.

Executive Summary

Lamivudine is a Biopharmaceutics Classification System (BCS) Class | or Il drug, indicating
high solubility.[1] Dissolution studies across various pH media consistently demonstrate that
most immediate-release Lamivudine tablet formulations are very rapidly dissolving.[1][2][3] In
many cases, more than 85% of the drug dissolves within 15 minutes, often rendering the
calculation of the similarity factor (f2) unnecessary as the profiles are considered similar without
it.[1][2][3] The dissolution of Lamivudine generally appears to be pH-independent.[1]

Comparative Dissolution Data

The following table summarizes the dissolution performance of different Lamivudine
formulations in standard dissolution media. The data is aggregated from several comparative
studies.
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Formulation
Type

Dissolution
Medium

% Dru
Time (minutes) ° < Key Findings

Dissolved

Innovator vs.

Generic Tablets

pH1.2,45,6.8
Buffer;
Deaerated Water

Generic tablets
show similar
dissolution
profiles to the
15 > 85% reference
(innovator)
product. All are
very rapidly
dissolving.[1][4]

GenericAand B
vs. Innovator
(Epivir®)

pH 1.2,45,6.8
Buffer

Both generic
formulations
were found to
have the same
15 > 85% ) )
dissolution
kinetic profile as
the innovator

drug.[2][3]

Combination
Tablets
(Lamivudine/Zido

vudine)

0.1 N HCI, pH
4.5 Phosphate
Buffer, pH 6.8
Phosphate Buffer

Two generic
combination
products (Lazid
and Virex-LZ)
10 > 90% showed rapid
dissolution, with
over 90% of
Lamivudine
released in 10

minutes.[5]

Solid Lipid
Nanoparticles
(SLNs)

Simulated
Gastric Fluid
(SGF, pH 1.2)

These
formulations

demonstrate a

10 hours 49% - 60%

sustained-

release profile.[6]

[7]
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Release is higher

Solid Lipid Simulated in simulated
Nanoparticles Intestinal Fluid 10 hours 63.5% - 72.8% intestinal fluid
(SLNs) (SIF, pH 7.2) compared to

gastric fluid.[6][7]

Tmax increased

from 1 hour
) (conventional
) Sustained
Microspheres 0.01 M HCI 1 hour - 4 hours tablet) to 4
Release

hours, confirming

sustained action.

(8]

Experimental Protocols

Detailed methodologies for the dissolution studies cited are outlined below.

Dissolution Testing of Imnmediate-Release Tablets

This protocol is a composite of standard methods used in multiple comparative studies of
innovator and generic Lamivudine tablets.[1][2][3]

o Apparatus: USP Apparatus 2 (Paddle) or USP Apparatus 1 (Basket) have been used. Paddle
speed is typically set to 50 or 75 rpm.[1][2][3][9]

¢ Dissolution Media:

[¢]

900 mL of 0.1 N HCI or buffer at pH 1.2.

[¢]

900 mL of acetate buffer at pH 4.5.

[e]

900 mL of phosphate buffer at pH 6.8.

o

Deaerated water has also been used as a medium.[1]

o Temperature: The medium is maintained at 37 + 0.5 °C.
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o Sampling: Aliquots (e.g., 5 mL) are withdrawn at specified time points (e.g., 5, 10, 15, 20, 30
minutes).[2][3] Withdrawn volume is replaced with fresh, pre-warmed medium.

o Sample Analysis: The concentration of dissolved Lamivudine is determined using a validated
analytical method, typically:

o High-Performance Liquid Chromatography (HPLC): A common method involves a C18
column with a mobile phase of acetonitrile and water (e.g., 10:90) adjusted to an acidic pH
(e.g., 2.5 with o-phosphoric acid).[1][4]

o UV-Visible Spectrophotometry: Quantification is performed at the wavelength of maximum
absorbance, which varies with the pH of the medium (e.g., 270 nm to 280 nm).[2][3][10]

In-Vitro Release from Solid Lipid Nanoparticles

This protocol describes the study of sustained-release formulations.[6]

Apparatus: Dialysis membrane method.
 Dissolution Media:
o 250 mL of Simulated Gastric Fluid (SGF, pH 1.2).
o 250 mL of Simulated Intestinal Fluid (SIF, pH 7.2).
o Temperature: Maintained at 37 = 1 °C.

e Procedure: A polycarbonate dialysis membrane is pre-treated by soaking in the dissolution
medium. The SLN formulation is placed within the dialysis bag, which is then suspended in

the dissolution medium.

o Sample Analysis: Samples are withdrawn from the dissolution medium at various time points
and analyzed by UV-Visible spectrophotometry at the appropriate wavelength (e.g., 248 nm
in SGF and 271 nm in SIF).[6]

Visualizations
Experimental Workflow for Dissolution Testing
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Caption: Workflow for comparative dissolution testing of Lamivudine tablets.

Mechanism of Action of Lamivudine
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Caption: Simplified signaling pathway for Lamivudine's mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Dissolution Profiles of Lamivudine
Formulations: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7908371#comparative-dissolution-profiles-of-
lamivudine-salicylate-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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